molecular formula C7H8F5N3 B1462369 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2097982-69-7

1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1462369
CAS RN: 2097982-69-7
M. Wt: 229.15 g/mol
InChI Key: FXGGQQOMJQCRDC-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a difluoromethyl group and a trifluoromethyl group. The compound also contains a N-methylmethanamine group .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrazole ring and the various substituents. The trifluoromethyl group is known to be a strong electron-withdrawing group, which would impact the electronic structure of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the trifluoromethyl group could undergo C-F bond activation, leading to the synthesis of diverse fluorinated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the fluorinated groups. The trifluoromethyl group is known to significantly influence the properties of the compound, including its polarity, boiling point, and metabolic stability .

Scientific Research Applications

Organic Synthesis: Construction of All-Carbon Quaternary Centers

This compound is utilized in organic synthesis, particularly in the construction of all-carbon quaternary centers. The process involves double allylic defluorinative alkylation of 1,1-bisnucleophiles with (trifluoromethyl)alkenes, which is a key step in creating complex organic molecules with high structural diversity .

Medicinal Chemistry: Synthesis of Biologically Active Molecules

The gem-difluoroalkene framework of this compound is significant due to its presence in many biologically active natural products. It’s used in the synthesis of various gem-difluoro substituted homoallylic alcohols, which are important in medicinal chemistry for drug development .

Future Directions

The future research directions could involve studying the properties of this compound and its potential applications. Given the presence of the fluorinated groups, it could be of interest in the development of pharmaceuticals or materials .

properties

IUPAC Name

1-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5N3/c1-13-3-4-2-5(7(10,11)12)14-15(4)6(8)9/h2,6,13H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGGQQOMJQCRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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